(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
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Overview
Description
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a complex organic compound characterized by its unique stereochemistry and the presence of a quinoxaline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol typically involves multi-step organic reactions. One common approach is the asymmetric Diels-Alder reaction, which can be used to construct the quinoxaline ring system . This reaction often requires chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated synthesis and large-scale reactors can also enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated analogs.
Scientific Research Applications
Chemistry
In synthetic chemistry, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology
It can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-tetrahydroxybutane
- (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanediol
Uniqueness
What sets (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol apart from similar compounds is its specific stereochemistry and the presence of four hydroxyl groups. This unique combination enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHSLKLTQNYAD-IJLUTSLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427833 |
Source
|
Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4711-06-2 |
Source
|
Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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